Methyl 3-(difluoromethoxy)-5-methoxythiophene-2-carboxylate
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Overview
Description
Methyl 3-(difluoromethoxy)-5-methoxythiophene-2-carboxylate is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of difluoromethoxy and methoxy groups attached to the thiophene ring, along with a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(difluoromethoxy)-5-methoxythiophene-2-carboxylate typically involves the introduction of difluoromethoxy and methoxy groups onto a thiophene ring. One common method is the difluoromethylation of a thiophene precursor using difluoromethylating agents. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer difluoromethyl groups to the thiophene ring. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(difluoromethoxy)-5-methoxythiophene-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-(difluoromethoxy)-5-methoxythiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique functional groups make it useful in studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(difluoromethoxy)-5-methoxythiophene-2-carboxylate involves its interaction with molecular targets through its functional groups. The difluoromethoxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The carboxylate ester group can undergo hydrolysis, releasing the active thiophene derivative .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxythiophene-2-carboxylate: Lacks the difluoromethoxy group, resulting in different chemical properties.
Methyl 3-(trifluoromethoxy)-5-methoxythiophene-2-carboxylate: Contains a trifluoromethoxy group instead of difluoromethoxy, leading to variations in reactivity and stability.
Uniqueness
Methyl 3-(difluoromethoxy)-5-methoxythiophene-2-carboxylate is unique due to the presence of both difluoromethoxy and methoxy groups, which impart distinct chemical and biological properties. These functional groups enhance its potential for various applications in research and industry .
Properties
Molecular Formula |
C8H8F2O4S |
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Molecular Weight |
238.21 g/mol |
IUPAC Name |
methyl 3-(difluoromethoxy)-5-methoxythiophene-2-carboxylate |
InChI |
InChI=1S/C8H8F2O4S/c1-12-5-3-4(14-8(9)10)6(15-5)7(11)13-2/h3,8H,1-2H3 |
InChI Key |
AYOSALYGLJVBSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(S1)C(=O)OC)OC(F)F |
Origin of Product |
United States |
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